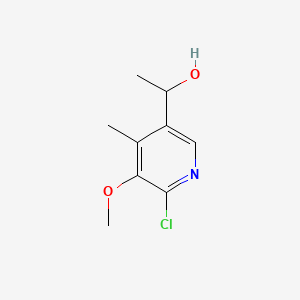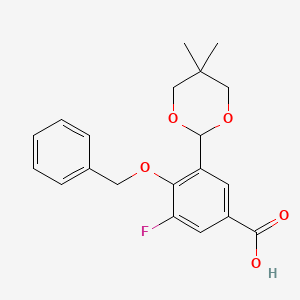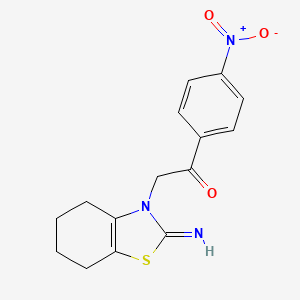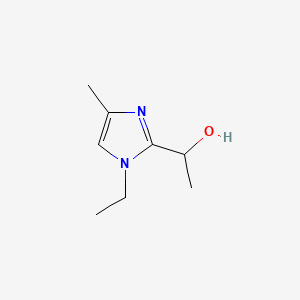![molecular formula C15H10BrFN2O3S B13932853 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-99-3](/img/structure/B13932853.png)
5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and a carbamothioylamino group attached to a benzoic acid core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the fluorobenzoyl and carbamothioylamino groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobenzoic acid: This compound shares a similar benzoic acid core but lacks the carbamothioylamino group, making it less versatile in certain reactions.
2-(4-Fluorobenzoyl)benzoic acid: This compound has a similar fluorobenzoyl group but differs in the position and presence of other substituents.
Uniqueness
5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, fluorine, and carbamothioylamino groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
586391-99-3 |
|---|---|
Formule moléculaire |
C15H10BrFN2O3S |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
5-bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10BrFN2O3S/c16-9-3-6-12(11(7-9)14(21)22)18-15(23)19-13(20)8-1-4-10(17)5-2-8/h1-7H,(H,21,22)(H2,18,19,20,23) |
Clé InChI |
XKUSMBUTMUARBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)



![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)
![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)

![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)

